CLP-3094

Description

Properties

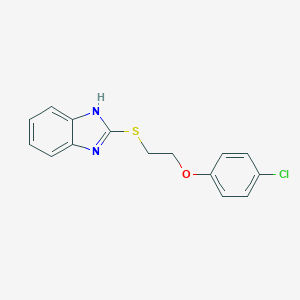

IUPAC Name |

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEWVENYWPSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CLP-3094: A Potent and Selective GPR142 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 142 (GPR142) has emerged as a compelling therapeutic target, primarily implicated in metabolic and inflammatory diseases. This receptor, activated by the aromatic amino acid L-tryptophan, is highly expressed in pancreatic β-cells and immune cells. Its activation is linked to the potentiation of glucose-stimulated insulin secretion and modulation of inflammatory responses. CLP-3094 has been identified as a selective and potent small-molecule antagonist of GPR142, offering a valuable tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for chronic inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways.

Pharmacological Data of this compound

This compound exhibits potent antagonistic activity against both human and mouse GPR142. Its efficacy has been quantified in various in vitro functional assays, demonstrating its ability to inhibit L-tryptophan-induced signaling.

| Assay Type | Receptor | Parameter | Value | Agonist & Concentration | Reference |

| Aequorin Assay | Human GPR142 | IC50 | 2.3 µM | L-tryptophan (1 mM) | [1] |

| Aequorin Assay | Mouse GPR142 | IC50 | 0.2 µM | L-tryptophan (200 µM) | [1] |

| SPA Assay | Not Specified | IC50 | Not Specified | L-tryptophan | [1] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the specified concentration of L-tryptophan.

GPR142 Signaling Pathway

GPR142 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon agonist binding, Gαq is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key event in downstream cellular responses, such as insulin secretion from pancreatic β-cells. There is also evidence suggesting that GPR142 can couple to other G-proteins, such as Gαi and Gαs, which can modulate cyclic AMP (cAMP) levels.

References

CLP-3094: A Dual-Target Inhibitor of the Androgen Receptor and GPR142

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CLP-3094 has been identified as a potent small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the G-protein coupled receptor 142 (GPR142). As an inhibitor of the androgen receptor, this compound uniquely targets the Binding Function 3 (BF3) site, offering a potential alternative mechanism to overcome resistance to traditional antiandrogens that target the ligand-binding domain. Concurrently, it acts as a selective and potent antagonist of GPR142, a receptor implicated in metabolic and inflammatory diseases. This document provides a comprehensive technical overview of the available preclinical data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The androgen receptor is a well-validated therapeutic target in prostate cancer.[1] However, the emergence of resistance to current antiandrogen therapies, which primarily target the androgen-binding pocket, necessitates the development of novel therapeutic strategies.[2] One such strategy is the targeting of alternative sites on the AR, such as the Binding Function 3 (BF3) site. The BF3 site is a surface pocket on the AR that is crucial for the receptor's transcriptional activity.[3][4] this compound has been identified as a potent inhibitor that targets this BF3 site.[2][5][6][7]

In addition to its activity on the androgen receptor, this compound is a selective and potent antagonist of GPR142, a G-protein-coupled receptor highly expressed in pancreatic β-cells and immune cells.[5][8][9] This dual activity suggests that this compound may have therapeutic potential in both oncology and inflammatory diseases. This guide will focus on the characterization of this compound as an androgen receptor inhibitor, while also providing information on its GPR142 antagonist properties to present a complete pharmacological profile.

Mechanism of Action

Androgen Receptor Inhibition

This compound functions as an androgen receptor inhibitor by targeting the Binding Function 3 (BF3) site.[5][7] The BF3 site is a shallow pocket on the surface of the AR that is distinct from the androgen-binding pocket.[4] It is involved in protein-protein interactions that are essential for the transcriptional activity of the AR.[3] By binding to the BF3 site, this compound is thought to allosterically modulate the AR's conformation, thereby inhibiting its ability to recruit co-activators and initiate the transcription of target genes.[4] This mechanism of action is particularly relevant for overcoming resistance mechanisms that involve mutations in the ligand-binding domain, which is the target of most current antiandrogens.[2]

GPR142 Antagonism

This compound is also a selective and potent antagonist of GPR142.[5][8][9] GPR142 is a G-protein-coupled receptor that is activated by the amino acid L-tryptophan.[8][9] It is primarily coupled to Gq protein, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i) and the accumulation of inositol phosphates.[5][10] this compound inhibits these signaling events induced by GPR142 agonists.[5] The antagonism of GPR142 by this compound has been demonstrated to have effects on insulin secretion and to reduce the severity of arthritis in a mouse model.[5]

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory activities against the androgen receptor and GPR142.

| Target | Parameter | Value | Species | Assay | Reference |

| Androgen Receptor | IC50 | 4 µM | - | Transcriptional Activity | [2][5][7] |

Table 1: this compound Inhibitory Activity against the Androgen Receptor

| Target | Parameter | Value | Species | Assay | Reference |

| GPR142 | IC50 | 0.2 µM | Mouse | Aequorin Assay | [5] |

| GPR142 | IC50 | 2.3 µM | Human | Aequorin Assay | [5] |

Table 2: this compound Antagonist Activity against GPR142

| Animal Model | Dosing | Route | Frequency | Effect | Reference |

| Mouse model of arthritis | 30, 100 mg/kg | i.p. | Daily | Significantly lower severity of arthritis scores | [5] |

Table 3: this compound In Vivo Efficacy

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below.

Androgen Receptor Transcriptional Activity Assay (Representative Protocol)

Note: The specific protocol used to determine the IC50 of this compound for AR transcriptional activity is not publicly available. The following is a representative protocol for a luciferase-based reporter gene assay, a common method for this purpose.[11][12][13]

Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

Materials:

-

Prostate cancer cell line expressing endogenous AR (e.g., LNCaP) or a host cell line co-transfected with an AR expression vector and an androgen-responsive reporter vector (e.g., HEK293T).

-

Reporter vector containing a luciferase gene under the control of a promoter with androgen response elements (AREs).

-

AR expression vector (if necessary).

-

Cell culture medium and supplements.

-

Test compound (this compound) and vehicle control (e.g., DMSO).

-

Androgen (e.g., dihydrotestosterone, DHT).

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density optimized for the specific cell line.

-

Transfection (if necessary): For cells not endogenously expressing sufficient AR, co-transfect with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After cell attachment and/or transfection, replace the medium with a medium containing various concentrations of this compound or vehicle control.

-

Androgen Stimulation: After a pre-incubation period with the compound, add a fixed concentration of DHT to stimulate AR-mediated transcription.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and luciferase protein expression (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay). Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

GPR142 Aequorin Assay for Intracellular Calcium

This protocol is based on the description of the assay used to characterize this compound's GPR142 antagonist activity.[5]

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a GPR142 agonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing GPR142 and the photoprotein aequorin.

-

Cell culture medium and supplements.

-

Coelenterazine (aequorin substrate).

-

GPR142 agonist (e.g., L-tryptophan).

-

Test compound (this compound) and vehicle control.

-

Assay buffer.

-

Luminometer with an injection system.

Procedure:

-

Cell Seeding: Seed the GPR142-aequorin expressing cells in a multi-well plate.

-

Aequorin Reconstitution: Incubate the cells with coelenterazine in the dark to allow for the reconstitution of functional aequorin.

-

Compound Incubation: Wash the cells and incubate them with various concentrations of this compound or vehicle control in the assay buffer.

-

Luminescence Measurement: Place the plate in the luminometer. Inject the GPR142 agonist (L-tryptophan) into the wells and immediately measure the light emission (luminescence) over a short period.

-

Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration. Plot the luminescence response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound|CAS 312749-73-8|DC Chemicals [dcchemicals.com]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sm.unife.it [sm.unife.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 9. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]

- 11. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

CLP-3094: A Dual-Targeting Small Molecule Inhibitor of GPR142 and the Androgen Receptor

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Characterization of CLP-3094 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound has emerged as a significant pharmacological tool due to its unique dual-antagonist activity against two distinct and therapeutically relevant targets: the G protein-coupled receptor 142 (GPR142) and the androgen receptor (AR). Initially identified through high-throughput screening as a potent antagonist of GPR142, it was also characterized as an inhibitor of the androgen receptor's binding function 3 (BF3) site. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis protocol, and the experimental methodologies used to characterize the biological activity of this compound. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Rationale

This compound was identified as a selective and potent antagonist of GPR142 through a high-throughput screening (HTS) campaign that utilized an aequorin-based assay to measure intracellular calcium mobilization. GPR142, a Gq-coupled receptor, is activated by the aromatic amino acid L-tryptophan and is highly expressed in pancreatic β-cells and immune cells, suggesting its involvement in metabolic and inflammatory diseases.

Independently, the 2-((2-phenoxyethyl)thio)-1H-benzimidazole scaffold, to which this compound belongs, was developed through virtual screening and subsequent chemical optimization as a novel class of androgen receptor (AR) inhibitors. These compounds do not bind to the canonical androgen binding site but instead target a surface pocket known as the binding function 3 (BF3) site. The BF3 site is crucial for the interaction of the AR with co-chaperone proteins, which are essential for its nuclear translocation and transcriptional activity. The discovery of this compound's dual activity makes it a unique probe for studying both GPR142 and AR signaling.

Synthesis of this compound

While the exact experimental procedure for the synthesis of this compound (2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole) is not explicitly detailed in a single publication, a plausible and efficient two-step synthesis can be derived from the established chemistry of 2-mercaptobenzimidazole derivatives. The synthesis involves the formation of the 2-mercaptobenzimidazole core followed by S-alkylation.

Step 1: Synthesis of 2-Mercaptobenzimidazole

The initial step is the synthesis of the 2-mercaptobenzimidazole scaffold from o-phenylenediamine.

-

Reaction: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

-

Mechanism: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole.

Step 2: S-Alkylation to Yield this compound

The synthesized 2-mercaptobenzimidazole is then S-alkylated with the appropriate alkyl halide to yield this compound.

-

Reaction: 2-Mercaptobenzimidazole is reacted with 1-(2-bromoethoxy)-4-chlorobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

-

Mechanism: The base deprotonates the thiol group of 2-mercaptobenzimidazole, forming a nucleophilic thiolate that subsequently displaces the bromide from 1-(2-bromoethoxy)-4-chlorobenzene via an SN2 reaction.

Experimental Protocol: Plausible Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

2-Mercaptobenzimidazole (from Step 1)

-

1-(2-Bromoethoxy)-4-chlorobenzene

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine

Procedure:

Step 1: Synthesis of 2-Mercaptobenzimidazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL).

-

To this solution, add potassium hydroxide (6.7 g, 0.12 mol) and stir until dissolved.

-

Slowly add carbon disulfide (7.6 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and then with deionized water.

-

The crude 2-mercaptobenzimidazole is recrystallized from ethanol to yield a pure product.

Step 2: Synthesis of 2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole (this compound)

-

To a solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-(2-bromoethoxy)-4-chlorobenzene (2.54 g, 10 mmol) in DMF (10 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold deionized water (200 mL) with stirring.

-

The precipitated crude product is collected by filtration and washed with deionized water.

-

The crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against both human GPR142 and the human androgen receptor. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound against GPR142

| Target | Assay | Cell Line | Agonist | IC50 | Reference |

| Human GPR142 | Aequorin Assay | CHO-K1 | 1 mM L-tryptophan | 2.3 µM | [1] |

| Mouse GPR142 | Aequorin Assay | CHO-K1 | 200 µM L-tryptophan | 0.2 µM | [1] |

| Human GPR142 | Inositol Phosphate Accumulation | HEK293 | L-tryptophan | - | [1] |

Table 2: In Vitro Activity of this compound against Androgen Receptor

| Target | Assay | IC50 | Reference |

| Androgen Receptor | Transcriptional Activity | 4 µM | [1] |

Table 3: In Vivo Activity of this compound

| Model | Animal | Dosing | Outcome | Reference |

| Collagen Antibody-Induced Arthritis | Mice | 30, 100 mg/kg, i.p. daily | Dose-dependent reduction in arthritis scores | [1] |

Experimental Protocols for Biological Assays

GPR142 Aequorin Assay for Intracellular Calcium

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR142 agonist.

Materials:

-

CHO-K1 cells stably co-expressing human or mouse GPR142 and aequorin.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Coelenterazine h.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

L-tryptophan (agonist).

-

This compound.

-

Luminometer.

Protocol:

-

Cell Culture: Culture the GPR142-aequorin expressing CHO-K1 cells to ~80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 96-well white, clear-bottom plates at a density of 20,000-40,000 cells per well. Incubate overnight.

-

Coelenterazine Loading: Aspirate the culture medium and add 50 µL of 5 µM coelenterazine h in assay buffer to each well. Incubate in the dark at room temperature for 2-4 hours.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Luminescence Detection: Inject a solution of L-tryptophan (final concentration of 1 mM for human GPR142 or 200 µM for mouse GPR142) into each well using the luminometer's injector.

-

Data Acquisition: Immediately measure the luminescence signal for 20-30 seconds.

-

Data Analysis: Calculate the percentage of inhibition of the L-tryptophan-induced calcium response by this compound and determine the IC50 value.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

Materials:

-

HEK293 cells expressing GPR142.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

myo-[³H]inositol.

-

Assay medium (e.g., serum-free DMEM containing LiCl).

-

L-tryptophan.

-

This compound.

-

Anion-exchange chromatography columns.

-

Scintillation counter.

Protocol:

-

Cell Labeling: Seed HEK293-GPR142 cells in 12-well plates and label overnight with myo-[³H]inositol (1 µCi/well) in inositol-free medium.

-

Pre-incubation: Wash the cells with assay medium and pre-incubate with varying concentrations of this compound for 30 minutes in the presence of LiCl (10 mM).

-

Stimulation: Add L-tryptophan to stimulate IP accumulation for 60 minutes.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid.

-

Purification: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Data Analysis: Determine the effect of this compound on L-tryptophan-stimulated IP accumulation.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of this compound.

Materials:

-

DBA/1J mice (female, 8-10 weeks old).

-

ArthritoMab™ Antibody Cocktail (anti-collagen type II antibodies).

-

Lipopolysaccharide (LPS).

-

This compound.

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Calipers for paw thickness measurement.

Protocol:

-

Arthritis Induction: On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally to the mice. On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

-

Treatment: Administer this compound (30 or 100 mg/kg) or vehicle intraperitoneally daily from day 0 to day 11.

-

Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 4 = severe inflammation of the entire paw and ankle). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws daily using calipers.

-

Data Analysis: Compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

GPR142 Signaling Pathway

GPR142 is a Gq-coupled GPCR. Upon activation by its endogenous ligand, L-tryptophan, it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this signaling pathway.

Caption: GPR142 signaling pathway and the inhibitory action of this compound.

Androgen Receptor BF3 Site Inhibition

This compound inhibits the androgen receptor by binding to the BF3 site, which is distinct from the androgen binding site. This allosteric inhibition prevents the interaction of AR with co-chaperones, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.

Caption: Androgen receptor signaling and inhibition by this compound at the BF3 site.

Experimental Workflow for In Vitro Antagonist Assay

The general workflow for identifying and characterizing an antagonist like this compound using a cell-based assay is a multi-step process.

Caption: General experimental workflow for in vitro antagonist characterization.

Conclusion

This compound is a valuable chemical probe with a unique dual inhibitory profile against GPR142 and the androgen receptor. Its discovery through distinct screening approaches highlights the potential for single molecules to modulate multiple, seemingly unrelated biological pathways. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting GPR142 and the AR BF3 site in various disease contexts, including metabolic disorders, inflammation, and cancer. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the action and evaluation of this intriguing small molecule.

References

An In-depth Technical Guide to CLP-3094, a GPR142 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CLP-3094, a known antagonist of the G protein-coupled receptor 142 (GPR142). The document details its mechanism of action, summarizes key quantitative data, and provides methodologies for the primary experimental assays used in its characterization.

Introduction to this compound

This compound is a small molecule identified as a potent and selective antagonist of GPR142, a receptor highly expressed in pancreatic β-cells and immune cells.[1] In addition to its activity on GPR142, this compound has also been characterized as an inhibitor of the androgen receptor (AR) transcriptional activity, targeting the binding function 3 (BF3) site.[1][2] Its role as a GPR142 antagonist makes it a valuable tool for studying the physiological functions of this receptor and a potential starting point for the development of therapeutics targeting inflammatory diseases.[1]

Chemical Properties:

| Property | Value |

| IUPAC Name | 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |

| CAS Number | 312749-73-8[] |

| Molecular Formula | C15H13ClN2OS[] |

| Molecular Weight | 304.79 g/mol [] |

| SMILES | C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl[] |

Structure-Activity Relationship (SAR)

Currently, there is a lack of publicly available data detailing the structure-activity relationship of a series of this compound analogs. While one source suggested that the SAR studies for GPR142 antagonists were based on the lead molecule AR231453, further investigation reveals that AR231453 is a well-characterized agonist for a different receptor, GPR119. Therefore, a definitive SAR for this compound as a GPR142 antagonist cannot be constructed at this time. The core pharmacophore of this compound consists of a benzimidazole moiety linked via a thioether to a 4-chlorophenoxy ethyl group. Modifications to these structural components would be necessary to establish a clear SAR.

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effects on GPR142, a Gq-coupled G protein-coupled receptor. The endogenous ligand for GPR142 is the amino acid L-tryptophan. Activation of GPR142 by an agonist initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound blocks this pathway by preventing the initial activation of the receptor by agonists like L-tryptophan.

Quantitative Biological Data

The following table summarizes the reported in vitro activities of this compound.

| Target/Assay | Species | Agonist | IC50 | Reference |

| GPR142 (Aequorin Assay) | Mouse | 200 µM L-tryptophan | 0.2 µM | [1] |

| GPR142 (Aequorin Assay) | Human | 1 mM L-tryptophan | 2.3 µM | [1] |

| Androgen Receptor (AR) Transcriptional Activity | Not Specified | Not Specified | 4 µM | [1][2] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound's activity as a GPR142 antagonist are provided below.

This assay measures the antagonism of GPR142 by quantifying the inhibition of agonist-induced intracellular calcium release.

Experimental Workflow:

References

CLP-3094 and its Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP-3094 is a novel small molecule that has garnered attention for its unique mechanism of action as an inhibitor of the androgen receptor (AR). Unlike traditional anti-androgens that competitively bind to the ligand-binding pocket (LBP), this compound is a potent, BF3 (Binding Function 3)-directed inhibitor. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, its mechanism of action, and detailed experimental protocols for assessing such interactions.

This compound Binding Affinity to the Androgen Receptor

This compound inhibits the transcriptional activity of the androgen receptor with an IC50 of 4 μM[1][2][3]. This value represents the concentration of this compound required to inhibit 50% of the AR's ability to regulate gene expression. While not a direct measure of binding affinity, this IC50 value indicates that this compound is a potent modulator of AR function.

It is important to note that this compound also acts as a selective and potent antagonist of the G-protein coupled receptor 142 (GPR142)[1][3].

Quantitative Data Summary

| Compound | Parameter | Value | Receptor/System | Reference |

| This compound | IC50 | 4 µM | Androgen Receptor Transcriptional Activity | [1][2][3] |

Mechanism of Action: A BF3-Directed Allosteric Inhibitor

This compound functions as an allosteric inhibitor of the androgen receptor by targeting the Binding Function 3 (BF3) pocket, a distinct site from the canonical ligand-binding pocket where androgens bind[4][5]. The BF3 site is a shallow groove on the surface of the AR ligand-binding domain (LBD) and is involved in the allosteric regulation of coactivator binding to the Activation Function 2 (AF-2) surface[4][5][6].

Binding of this compound to the BF3 pocket induces a conformational change in the AR protein. This allosteric modulation is thought to disrupt the proper formation of the AF-2 surface, which is critical for the recruitment of coactivator proteins necessary for transcriptional activation[4][7]. By preventing coactivator binding, this compound effectively inhibits androgen receptor-mediated gene transcription. This mechanism offers a potential advantage in overcoming resistance mechanisms that arise from mutations in the ligand-binding pocket.

Experimental Protocols

To assess the binding affinity and functional inhibition of compounds like this compound to the androgen receptor, several biophysical and cell-based assays can be employed. Below are detailed methodologies for two common approaches.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Receptor Source: Purified recombinant AR protein or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).

-

Radioligand: High-affinity radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass fiber filters and filtration apparatus .

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., unlabeled DHT) in the assay buffer.

-

Prepare a working solution of the radioligand at a concentration close to its Kd for the AR.

-

Prepare the AR-containing solution.

-

-

Assay Incubation:

-

In a 96-well plate, add a fixed amount of the AR preparation to each well.

-

Add increasing concentrations of the test compound or the unlabeled competitor.

-

For determining non-specific binding, add a saturating concentration of the unlabeled competitor to a set of wells.

-

Initiate the binding reaction by adding the radioligand to all wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the AR.

Materials:

-

Receptor: Purified recombinant AR ligand-binding domain (LBD).

-

Fluorescent Ligand (Tracer): A fluorescently labeled androgen with high affinity for the AR (e.g., Fluormone™ AL Green).

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: Phosphate or Tris-based buffer compatible with FP measurements.

-

Microplate Reader with fluorescence polarization capabilities.

-

Black, low-binding 96- or 384-well plates.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution containing a fixed concentration of the AR-LBD and the fluorescent tracer. The concentrations should be optimized to give a stable and significant polarization signal.

-

-

Assay Execution:

-

To the wells of the microplate, add the test compound dilutions.

-

Add the AR-LBD/fluorescent tracer mixture to all wells.

-

Include control wells:

-

"Free tracer" control (fluorescent tracer only) for minimum polarization.

-

"Bound tracer" control (AR-LBD + fluorescent tracer) for maximum polarization.

-

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The polarization values will decrease as the test compound displaces the fluorescent tracer from the AR-LBD.

-

Plot the change in polarization against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

The Ki can be calculated from the IC50 value, though the Cheng-Prusoff equation may need to be modified for competitive FP assays.

-

Conclusion

This compound represents a promising class of androgen receptor inhibitors that operate through an allosteric mechanism by targeting the BF3 pocket. While direct binding affinity data (Ki/Kd) remains to be publicly reported, its potent inhibition of AR transcriptional activity underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the binding characteristics and functional consequences of this compound and other novel AR modulators. The continued exploration of BF3-directed inhibitors may open new avenues for the treatment of androgen receptor-driven diseases, including prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

CLP-3094: A Selective Antagonist of GPR142

This technical guide provides an in-depth overview of the pharmacological properties of CLP-3094, a potent and selective antagonist of the G protein-coupled receptor 142 (GPR142). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR142.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and play crucial roles in a multitude of physiological processes, making them prominent targets for drug discovery. GPR142, a class A GPCR, has emerged as a promising therapeutic target, particularly in the context of metabolic and inflammatory diseases. This compound has been identified as a small molecule antagonist of GPR142, demonstrating potent inhibition of receptor activity. This guide details the selectivity profile of this compound for GPR142, the experimental methodologies used for its characterization, and the known signaling pathways associated with GPR142 activation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound on GPR142 has been quantified using cellular assays that measure the downstream consequences of receptor activation. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against both human and mouse GPR142. Furthermore, selectivity assessments have been conducted to evaluate its activity against other related and unrelated GPCRs.

| Target | Species | Assay Type | Agonist Used | IC50 (µM) | Reference |

| GPR142 | Human | Aequorin Assay | 1 mM L-tryptophan | 2.3 | [1] |

| GPR142 | Mouse | Aequorin Assay | 200 µM L-tryptophan | 0.2 | [1] |

| Androgen Receptor (AR) | Not Specified | Transcriptional Activity | Not Specified | 4 | [1] |

| GPR139 | Not Specified | Not Specified | Not Specified | Weak partial antagonist activity (~30% max inhibition) | |

| Serotonin Receptor | Not Specified | Not Specified | Not Specified | No inhibitory activity | |

| Ghrelin Receptor | Not Specified | Not Specified | Not Specified | No inhibitory activity | |

| CCR4 | Not Specified | Not Specified | Not Specified | No inhibitory activity | |

| CCK1 | Not Specified | Not Specified | Not Specified | No inhibitory activity |

GPR142 Signaling Pathways

GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Evidence also suggests potential coupling to Gαi, which would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, and Gαs, which would stimulate adenylyl cyclase and increase cAMP.

Experimental Protocols

The characterization of this compound as a GPR142 antagonist involved specific cellular assays. Below are detailed methodologies for the key experiments.

Aequorin-Based Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation. The photoprotein aequorin emits light in the presence of Ca2+, and this luminescence is quantified to determine receptor activity.

Materials:

-

CHO-K1 cells stably co-expressing GPR142 and apoaequorin.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Coelenterazine h (aequorin substrate).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

GPR142 agonist (e.g., L-tryptophan).

-

This compound.

-

96-well or 384-well white, clear-bottom microplates.

-

Luminometer with automated injectors.

Procedure:

-

Cell Plating: Seed the GPR142-aequorin expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Coelenterazine Loading: Aspirate the culture medium and add coelenterazine h solution (typically 5 µM in assay buffer) to each well. Incubate in the dark at room temperature for 2-4 hours.

-

Compound Addition (Antagonist Mode): Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Luminescence Detection: Prepare the GPR142 agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Using the luminometer's injector, add the agonist to the wells.

-

Data Acquisition: Immediately measure the light emission (luminescence) over a defined period (e.g., 20-30 seconds).

-

Data Analysis: The luminescence signal is proportional to the intracellular Ca2+ concentration. Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway, as a measure of receptor activation.

Materials:

-

HEK293 cells stably expressing GPR142.

-

Cell culture medium.

-

Stimulation buffer containing a lithium salt (e.g., LiCl) to inhibit IP1 degradation.

-

GPR142 agonist.

-

This compound.

-

IP1 detection kit (e.g., IP-One Tb kit based on HTRF or a scintillation proximity assay kit).

-

Microplate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the GPR142-expressing cells into the appropriate microplates and incubate to allow for attachment.

-

Compound Addition (Antagonist Mode): Add serial dilutions of this compound to the wells and pre-incubate.

-

Agonist Stimulation: Add the GPR142 agonist in the presence of the stimulation buffer containing LiCl. Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Cell Lysis and IP1 Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol for the specific IP1 assay kit being used.

-

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF or radioactivity for SPA) using a microplate reader.

-

Data Analysis: The signal is proportional to the amount of IP1 accumulated. Calculate the percentage of inhibition of the agonist-induced IP1 accumulation by this compound to determine the IC50 value.

Experimental Workflow for GPCR Antagonist Characterization

The identification and characterization of a selective GPCR antagonist like this compound typically follows a structured workflow, from initial screening to detailed pharmacological profiling.

Conclusion

This compound is a potent and selective antagonist of GPR142, with demonstrated activity in cellular assays measuring Gq-mediated signaling. Its selectivity for GPR142 over other tested GPCRs, including the closely related GPR139, highlights its potential as a specific pharmacological tool for studying the function of GPR142 and as a starting point for the development of novel therapeutics targeting this receptor. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other potential GPR142 modulators.

References

CLP-3094: An In-depth Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLP-3094 is a novel small molecule exhibiting a unique dual pharmacology as a potent antagonist of the G-protein coupled receptor 142 (GPR142) and an inhibitor of the androgen receptor (AR). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activities, and the associated signaling pathways. The information is intended to support further research and development of this compound for potential therapeutic applications in inflammatory diseases and oncology.

Introduction

This compound has emerged as a significant pharmacological tool and potential therapeutic candidate due to its distinct inhibitory actions on two clinically relevant targets: GPR142 and the androgen receptor. GPR142, a receptor for aromatic amino acids like L-tryptophan, is implicated in metabolic and inflammatory processes[1][2]. The androgen receptor is a well-established driver of prostate cancer progression[3]. This document collates the available preclinical data on this compound to serve as a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

GPR142 Antagonism: this compound is a selective and potent antagonist of GPR142. It competitively inhibits the binding of endogenous ligands such as L-tryptophan to the receptor, thereby blocking the downstream signaling cascades. GPR142 is known to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[1].

-

Androgen Receptor Inhibition: this compound acts as a binding function 3 (BF3)-directed inhibitor of the androgen receptor. This mode of inhibition disrupts the transcriptional activity of the AR, which is crucial for the growth and survival of androgen-dependent tissues and tumors[3][4].

In Vitro Pharmacological Properties

The in vitro activity of this compound has been characterized in various cellular and biochemical assays. A summary of its potency against GPR142 and the androgen receptor is provided in the tables below.

GPR142 Antagonist Activity

| Assay Type | Cell Line/System | Species | Agonist (Concentration) | IC50 (µM) | Reference |

| Aequorin Assay (Ca2+ flux) | CHO-K1 expressing GPR142 | Mouse | L-tryptophan (200 µM) | 0.2 | [4] |

| Aequorin Assay (Ca2+ flux) | CHO-K1 expressing GPR142 | Human | L-tryptophan (1 mM) | 2.3 | [4] |

| Inositol Phosphate Accumulation (SPA) | HEK293 expressing GPR142 | - | - | - | [4] |

Androgen Receptor Inhibitory Activity

| Assay Type | Cell Line/System | IC50 (µM) | Reference |

| AR Transcriptional Activity | - | 4 | [4] |

Effects on Pancreatic Islets and β-Cells

This compound has been shown to inhibit insulin secretion from pancreatic islets that is induced by L-tryptophan and other GPR142 agonists[4]. In MIN6 pancreatic β-cells, this compound (at 0.7 µM for 48 hours) was observed to inhibit the palmitic acid-induced increase in the expression of PDX-1, NKX6.1, and MAFA, proteins crucial for β-cell function and identity[4].

In Vivo Pharmacology

In a preclinical model of collagen-induced arthritis (CIA) in mice, intraperitoneal administration of this compound at doses of 30 and 100 mg/kg daily for 11 days resulted in a dose-dependent and significant reduction in the severity of arthritis scores compared to vehicle-treated animals[4][5]. This finding suggests a potential role for GPR142 in inflammatory processes and highlights the therapeutic potential of this compound in inflammatory diseases[2].

Signaling Pathways

GPR142 Signaling

GPR142 is a G-protein coupled receptor that primarily signals through the Gαq pathway. Upon activation by an agonist, GPR142 facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ triggers various downstream cellular responses.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

CLP-3094 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP-3094 has emerged as a molecule of interest with a unique dual-targeting mechanism, acting as both an inhibitor of the Androgen Receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142).[1][2] This technical guide provides a comprehensive overview of the target validation studies for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Target 1: Androgen Receptor (AR)

This compound targets the Binding Function 3 (BF3) site of the Androgen Receptor.[1][2] The BF3 site is a distinct pocket on the AR surface that allosterically regulates the binding of coactivators to the Activation Function 2 (AF2) site, a crucial step for AR transcriptional activity.[3][4][5] By binding to the BF3 site, this compound is believed to disrupt the interaction between the AR and its co-chaperone proteins, which can in turn block the nuclear translocation and subsequent activation of the receptor.[3][6] This mechanism of action presents a novel approach to inhibiting AR signaling, which is a key driver in the progression of prostate cancer.[1][3][5]

Quantitative Data: Androgen Receptor Inhibition

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (AR transcriptional activity) | 4 µM | eGFP cellular AR transcription assay | [1][2] |

Signaling Pathway: Androgen Receptor Inhibition by this compound

The following diagram illustrates the proposed mechanism of Androgen Receptor inhibition by this compound.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

CLP-3094: A Dual Modulator of GPR142 and Androgen Receptor Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CLP-3094 has emerged as a significant pharmacological tool due to its unique dual-antagonist activity against two distinct and critical signaling pathways: the G protein-coupled receptor 142 (GPR142) and the nuclear androgen receptor (AR). As a selective and potent antagonist of GPR142, it inhibits L-tryptophan-induced intracellular calcium mobilization and insulin secretion. Concurrently, this compound acts as a potent inhibitor of the androgen receptor's transcriptional activity by targeting the Binding Function 3 (BF3) site, a mechanism distinct from traditional anti-androgens. This technical guide provides a comprehensive overview of the molecular mechanisms, signal transduction pathways, quantitative data, and detailed experimental protocols associated with this compound, offering a core resource for researchers in oncology, metabolic diseases, and inflammation.

GPR142 Antagonism and Signal Transduction

GPR142, a class A G protein-coupled receptor (GPCR), is highly expressed in pancreatic β-cells and immune cells. Its primary endogenous ligand is the amino acid L-tryptophan. Activation of GPR142 is implicated in metabolic regulation and inflammatory processes. This compound acts as a potent antagonist, effectively blocking the downstream signaling cascades initiated by GPR142 activation.

GPR142 Signaling Pathways

GPR142 is known to couple to multiple G protein subtypes, primarily Gαq, but also Gαi and potentially Gαs, leading to the modulation of several second messenger systems.[1][2][3]

-

Gαq Pathway: Upon agonist binding, GPR142 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] This increase in cytosolic Ca2+ is a key signal for various cellular responses, including insulin secretion from pancreatic β-cells.

-

Gαi Pathway: GPR142 can also couple to the inhibitory Gαi subunit. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

-

ERK Phosphorylation: Downstream of both Gαq and Gαi activation, GPR142 agonism leads to the phosphorylation of extracellular signal-regulated kinase (ERK), which can influence cell survival and proliferation.[1]

This compound competitively binds to GPR142, preventing the conformational changes required for G protein coupling and subsequent downstream signaling. This blockade inhibits the agonist-induced increase in intracellular Ca2+, accumulation of inositol phosphates, and modulation of cAMP levels.[4]

Androgen Receptor (AR) Inhibition

The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.[5] Conventional anti-androgens compete with endogenous ligands for the androgen binding site. This compound utilizes a novel mechanism, targeting a distinct allosteric site on the receptor.

Androgen Receptor Signaling Pathway

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).

-

Ligand Binding: Androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the AR's ligand-binding domain (LBD).

-

Conformational Change & Dissociation: Ligand binding induces a conformational change, causing the dissociation of HSPs.

-

Dimerization & Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.

-

DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Co-regulator Recruitment & Gene Expression: The AR then recruits co-activator proteins, initiating the transcription of genes that drive cell proliferation and survival.

Mechanism of this compound Inhibition

This compound is a Binding Function 3 (BF3)-directed inhibitor of the AR.[4][6] The BF3 site is a distinct pocket on the AR surface that is crucial for the receptor's interaction with co-chaperones and for its nuclear translocation. By binding to the BF3 site, this compound allosterically inhibits AR activity through the following mechanisms:

-

Blocks Co-chaperone Interaction: It prevents the binding of essential co-chaperones, such as SGTA.

-

Inhibits Nuclear Translocation: The interaction with the BF3 site blocks the AR's ability to move from the cytoplasm to the nucleus.

This prevents the AR from reaching its target genes, thereby inhibiting AR-dependent transcriptional activity, even in the presence of androgens. This alternative mechanism makes it a candidate for overcoming resistance to traditional anti-androgen therapies.

Quantitative Data Summary

The inhibitory and antagonistic activities of this compound have been quantified in various assays.

| Parameter | Target | Assay | Species | Ligand/Substrate | Value | Reference |

| IC₅₀ | Androgen Receptor | Transcriptional Activity | - | - | 4 µM | [4] |

| IC₅₀ | GPR142 | Aequorin Assay ([Ca²⁺]i) | Mouse | 200 µM L-tryptophan | 0.2 µM | [4] |

| IC₅₀ | GPR142 | Aequorin Assay ([Ca²⁺]i) | Human | 1 mM L-tryptophan | 2.3 µM | [4] |

Experimental Protocols

GPR142 Intracellular Calcium Mobilization (Aequorin Assay)

This protocol is designed to measure the antagonistic effect of this compound on L-tryptophan-induced calcium release in cells expressing GPR142.

-

Cell Line: CHO-K1 cells stably expressing mitochondrial-targeted aequorin and human or mouse GPR142.

-

Reagents:

-

Assay Buffer: DMEM/F12 with HEPES, 0.1% BSA.

-

Coelenterazine h (5 mM stock in ethanol).

-

L-tryptophan (agonist).

-

This compound (antagonist).

-

Digitonin (for cell lysis and maximal response).

-

-

Procedure:

-

Cell Plating: Seed GPR142-expressing CHO-K1 cells into a white, opaque-bottom 96-well plate at a density of ~40,000 cells/well and incubate overnight.

-

Coelenterazine Loading: Remove growth medium and replace with 100 µL/well of assay buffer containing 5 µM Coelenterazine h. Incubate for 1-2 hours at room temperature, protected from light.

-

Antagonist Incubation: Add specified concentrations of this compound to the wells and incubate for 10-15 minutes.

-

Agonist Stimulation & Measurement: Place the plate in a luminescence plate reader equipped with an injector. Inject a solution of L-tryptophan (e.g., to a final concentration of 1 mM for human GPR142) into each well.

-

Data Acquisition: Immediately measure luminescence (Relative Light Units, RLU) continuously for 30-60 seconds to capture the peak response.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the L-tryptophan-induced signal. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Inositol Monophosphate (IP1) Accumulation Assay

This HTRF (Homogeneous Time-Resolved Fluorescence) assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gαq pathway activation.

-

Cell Line: HEK293 cells transiently or stably expressing GPR142.

-

Reagents:

-

Cisbio IP-One Gq HTRF Assay Kit (contains IP1-d2 and anti-IP1-cryptate reagents).

-

Stimulation buffer (provided with kit or HBSS + 20 mM HEPES).

-

L-tryptophan (agonist).

-

This compound (antagonist).

-

-

Procedure:

-

Cell Plating: Plate GPR142-expressing HEK293 cells in a 384-well white plate.

-

Antagonist Addition: Add varying concentrations of this compound to the cells.

-

Agonist Stimulation: Add L-tryptophan at a concentration corresponding to its EC₈₀.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 followed by anti-IP1-cryptate) to the wells according to the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature in the dark.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the percent inhibition and IC₅₀ for this compound.

-

Androgen Receptor Transcriptional Activity Assay

This reporter gene assay measures the ability of this compound to inhibit androgen-induced gene expression.

-

Cell Line: Prostate cancer cell lines (e.g., LNCaP, VCaP) or HEK293 cells co-transfected with an AR expression vector.

-

Reagents:

-

Reporter Plasmid: A plasmid containing a luciferase or fluorescent protein (e.g., GFP) gene under the control of a promoter with multiple Androgen Response Elements (AREs).

-

Transfection Reagent (e.g., Lipofectamine).

-

Dihydrotestosterone (DHT) (agonist).

-

This compound (inhibitor).

-

Luciferase assay substrate.

-

-

Procedure:

-

Transfection (if necessary): Co-transfect cells with the AR expression vector and the ARE-reporter plasmid.

-

Cell Plating: Seed cells into a 96-well plate.

-

Compound Treatment: Treat cells with various concentrations of this compound for 1-2 hours.

-

Agonist Stimulation: Add DHT (e.g., 10 nM) to the wells to stimulate AR activity.

-

Incubation: Incubate for 24-48 hours to allow for reporter gene expression.

-

Measurement: If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader. If using a fluorescent reporter, measure fluorescence intensity.

-

Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay). Calculate the percent inhibition of DHT-induced transcription and determine the IC₅₀ for this compound.

-

Conclusion

This compound is a valuable chemical probe and potential therapeutic lead, distinguished by its dual inhibitory action on the GPR142 and Androgen Receptor signaling pathways. Its ability to antagonize GPR142 provides a tool for investigating metabolic and inflammatory diseases, while its unique BF3-directed inhibition of the AR presents a novel strategy for combating prostate cancer, particularly in castration-resistant forms. The data and protocols presented in this guide offer a foundational resource for scientists and researchers aiming to explore and leverage the multifaceted pharmacological profile of this compound.

References

- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. angioproteomie.com [angioproteomie.com]

Methodological & Application

Application Notes and Protocols for CLP-3094 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP-3094 is a dual-acting small molecule that functions as a potent inhibitor of the Androgen Receptor (AR) and a selective antagonist of the G-protein coupled receptor 142 (GPR142).[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its potency, mechanism of action, and cellular effects.

Data Summary

The following table summarizes the quantitative data for this compound's in vitro activity from various functional assays.

| Target | Assay Type | Cell Line | Species | Parameter | Agonist/Substrate | Value | Reference |

| Androgen Receptor (AR) | Transcriptional Activity | - | - | IC50 | - | 4 µM | [1] |

| GPR142 | Aequorin Assay ([Ca2+]i) | CHO-K1 | Mouse | IC50 | 200 µM L-tryptophan | 0.2 µM | [1] |

| GPR142 | Aequorin Assay ([Ca2+]i) | CHO-K1 | Human | IC50 | 1 mM L-tryptophan | 2.3 µM | [1] |

| GPR142 | Inositol Phosphates (IP) Accumulation | HEK293 | - | Antagonist | L-tryptophan | - | [1] |

| Pancreatic Islets | Insulin Secretion | - | - | Inhibition | L-tryptophan, GPR142 agonists | - | [1] |

Signaling Pathways and Experimental Workflows

GPR142 Signaling Pathway

GPR142 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like L-tryptophan, it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.

Caption: GPR142 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: GPR142 Antagonist Activity Screening

The following diagram outlines a typical workflow for screening compounds for GPR142 antagonist activity using a cell-based calcium flux assay.

Caption: Workflow for a cell-based GPR142 antagonist screening assay.

Experimental Protocols

GPR142 Functional Assay: Aequorin-Based Calcium Assay

This protocol measures the antagonist effect of this compound on GPR142-mediated intracellular calcium mobilization using a bioluminescent reporter, aequorin.

Materials:

-

CHO-K1 cells stably co-expressing GPR142 and apoaequorin

-

Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

-

Coelenterazine h

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

L-tryptophan (agonist)

-

This compound

-

96-well white, clear-bottom microplates

-

Luminometer with injection capabilities

Procedure:

-

Cell Plating: Seed the GPR142-aequorin expressing CHO-K1 cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Aequorin Reconstitution: Remove the culture medium and incubate the cells with coelenterazine h (e.g., 5 µM in assay buffer) for 4 hours in the dark at 37°C to reconstitute the aequorin.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Injection and Measurement: Place the plate in the luminometer. Inject a solution of L-tryptophan (e.g., final concentration of 200 µM for mouse GPR142 or 1 mM for human GPR142) into each well and immediately measure the light emission (luminescence) over a period of time (e.g., 30-60 seconds).

-

Data Analysis: The antagonist effect is determined by the reduction in the aequorin luminescence signal in the presence of this compound compared to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

GPR142 Functional Assay: Inositol Phosphates (IP) Accumulation Assay

This Scintillation Proximity Assay (SPA) measures the accumulation of inositol phosphates, a downstream product of Gq-coupled GPCR activation.

Materials:

-

HEK293 cells expressing GPR142

-

myo-[3H]-inositol

-

Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

-

Assay buffer containing LiCl (e.g., HBSS with 10 mM LiCl)

-

L-tryptophan

-

This compound

-

Lysis buffer

-

SPA beads (e.g., YSi-poly-L-lysine coated)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Cell Labeling: Seed the GPR142-expressing HEK293 cells in a 96-well plate and incubate with medium containing myo-[3H]-inositol for 18-24 hours to allow for incorporation into cellular phosphoinositides.

-

Compound and Agonist Treatment: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control, followed by the addition of L-tryptophan. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Cell Lysis: Stop the reaction by aspirating the medium and adding lysis buffer.

-

SPA Bead Addition: Add the SPA beads to the lysate in each well. The beads will capture the [3H]-inositol phosphates.

-

Measurement: Seal the plate and allow the beads to settle. Measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The inhibitory effect of this compound is determined by the decrease in the scintillation signal. Calculate the IC50 value from the concentration-response curve.

Androgen Receptor (AR) Transcriptional Activity Assay

This reporter gene assay measures the ability of this compound to inhibit AR-mediated gene transcription.

Materials:

-

A suitable cell line (e.g., PC-3 or LNCaP)

-

Expression vector for human AR

-

Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium

-

Dihydrotestosterone (DHT) (agonist)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid. Plate the transfected cells in a 96-well plate and allow them to recover.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control in the presence of a fixed concentration of DHT (e.g., 10 nM) to stimulate AR activity.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Determine the inhibitory effect of this compound by the reduction in luciferase expression. Calculate the IC50 value from the concentration-response data.

These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.

References

Application Note: Development of Cell-Based Assays for the GPR142 Antagonist CLP-3094

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP-3094 is a potent and selective antagonist of the G-protein-coupled receptor 142 (GPR142), and it also exhibits inhibitory effects on androgen receptor (AR) transcriptional activity.[1] GPR142, a class A GPCR, is highly expressed in pancreatic β-cells and is activated by the amino acid L-tryptophan.[2][3] The receptor is coupled to the Gαq signaling pathway, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i) and the accumulation of inositol phosphates, ultimately stimulating insulin secretion.[1][2] As an antagonist, this compound effectively inhibits these agonist-induced effects.[1]

This application note provides detailed protocols for developing and executing robust cell-based functional assays to characterize the pharmacological activity of this compound and other potential GPR142 modulators. The outlined assays are essential for screening, lead optimization, and mechanism-of-action studies in drug discovery programs targeting GPR142 for conditions such as diabetes and inflammatory diseases.[3]

GPR142 Signaling Pathway

The activation of GPR142 by an agonist such as L-tryptophan initiates a Gαq-mediated signaling cascade. This process involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound acts by blocking the initial receptor activation step.

Caption: GPR142 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values provide a benchmark for assay validation and compound characterization.

| Target/Assay | Cell Line | Species | Agonist (Concentration) | IC₅₀ Value | Reference |

| GPR142 (Aequorin Assay) | CHO-K1 | Mouse | L-Tryptophan (200 µM) | 0.2 µM | [1] |

| GPR142 (Aequorin Assay) | CHO-K1 | Human | L-Tryptophan (1 mM) | 2.3 µM | [1] |

| Androgen Receptor | - | - | - | 4 µM | [1] |

Experimental Protocols

Two primary types of cell-based assays are recommended for characterizing this compound: a direct functional assay measuring a proximal signaling event (intracellular calcium flux) and a more physiologically relevant assay measuring a downstream biological response (insulin secretion).

Protocol 1: Intracellular Calcium Flux Assay

Principle: This assay quantifies the ability of this compound to inhibit agonist-induced calcium mobilization in cells recombinantly expressing GPR142. A calcium-sensitive fluorescent dye is loaded into the cells, and the change in fluorescence intensity is measured in real-time using a plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Caption: Workflow for the intracellular calcium flux assay.

Methodology:

-

Cell Culture and Plating:

-

Maintain CHO-K1 or HEK293 cells stably expressing human or mouse GPR142 in appropriate growth medium.

-

Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a pre-optimized density to achieve a confluent monolayer on the day of the assay.

-

Incubate plates for 18-24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion) according to the manufacturer's instructions.

-

Remove cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate for 60 minutes at 37°C, 5% CO₂, protected from light.

-

-

Compound and Agonist Preparation:

-

Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include a vehicle control (e.g., 0.1% DMSO).

-

Prepare the GPR142 agonist (L-tryptophan) solution at a concentration that elicits ~80% of the maximal response (EC₈₀), as predetermined during assay development.

-

-

Assay Execution:

-

Transfer the microplate to a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add the this compound serial dilutions to the appropriate wells and pre-incubate for 15-30 minutes.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the EC₈₀ concentration of L-tryptophan to all wells.

-

Immediately begin measuring fluorescence kinetically for 2-3 minutes.

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline reading.

-

Normalize the data with the agonist-only response as 100% and vehicle-only as 0%.

-